molecular formula CH3ClO2S B12054910 Methanesulfonyl Chloride-d3,13C

Methanesulfonyl Chloride-d3,13C

Cat. No.: B12054910
M. Wt: 118.56 g/mol
InChI Key: QARBMVPHQWIHKH-KQORAOOSSA-N
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Description

Methanesulfonyl Chloride-d3,13C is a deuterium and carbon-13 labeled compound, which is a derivative of methanesulfonyl chloride. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine. The molecular formula of this compound is

CClD3O2S\text{CClD}_3\text{O}_2\text{S}CClD3​O2​S

, and it has a molecular weight of 118.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonyl Chloride-d3,13C can be synthesized through the chlorination of methanesulfonic acid-d3,13C. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the product, as this compound is hygroscopic .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonyl Chloride-d3,13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Methanesulfonyl Derivatives: Formed through substitution reactions.

    Methanesulfonic Acid-d3,13C: Formed through reduction reactions.

    Higher Oxidation State Compounds: Formed through oxidation reactions.

Scientific Research Applications

Methanesulfonyl Chloride-d3,13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Methanesulfonyl Chloride-d3,13C involves its reactivity with nucleophiles, leading to the formation of methanesulfonyl derivatives. The isotopic labeling allows for detailed tracking of the compound in various reactions and pathways. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or reaction intermediates in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium and carbon-13 labels allow for precise tracking and analysis in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

CH3ClO2S

Molecular Weight

118.56 g/mol

IUPAC Name

trideuterio(113C)methanesulfonyl chloride

InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1D3

InChI Key

QARBMVPHQWIHKH-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])S(=O)(=O)Cl

Canonical SMILES

CS(=O)(=O)Cl

Origin of Product

United States

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